molecular formula C13H19NO2 B5141967 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione

2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B5141967
M. Wt: 221.29 g/mol
InChI Key: PIPIQUVAQTVKFI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as DMAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAD is a yellow crystalline solid that is soluble in organic solvents and is used primarily as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione involves its ability to act as a Michael acceptor, which allows it to undergo a nucleophilic addition reaction with various nucleophiles. This reaction results in the formation of a new carbon-carbon bond, which is essential in the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit some cytotoxic activity against certain cancer cell lines. Further research is needed to fully understand the potential therapeutic applications of 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione in organic synthesis is its ability to act as a versatile Michael acceptor, which allows for the synthesis of a wide range of complex molecules. However, 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione is also known to be highly reactive and can be difficult to handle, which can limit its use in certain lab experiments.

Future Directions

There are several future directions for research on 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione. One potential area of research is the development of new synthetic methodologies using 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione as a key reagent. Another area of research is the investigation of the potential therapeutic applications of 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione, particularly in the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione.

Synthesis Methods

2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multistep process starting with the reaction of dimethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a series of reactions involving the addition of dimethylamine and acetic anhydride, followed by the oxidation of the resulting intermediate with potassium permanganate.

Scientific Research Applications

2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in organic synthesis. It is commonly used as a Michael acceptor in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. 2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been used as a building block in the synthesis of complex molecules such as polyketides and alkaloids.

properties

IUPAC Name

2-[(E)-3-(dimethylamino)prop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2)8-11(15)10(12(16)9-13)6-5-7-14(3)4/h5-7H,8-9H2,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPIQUVAQTVKFI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CC=CN(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=C/C=C/N(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione

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